molecular formula C18H14Cl2N2O2S B2990626 N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide CAS No. 301176-40-9

N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide

Cat. No.: B2990626
CAS No.: 301176-40-9
M. Wt: 393.28
InChI Key: JGFYHFSZTJMOHN-UHFFFAOYSA-N
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Description

The compound “N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide” is a chemical compound with the linear formula C17H12ClN3O3S . It has been synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS, and single-crystal x-ray diffraction .


Synthesis Analysis

Starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization .


Molecular Structure Analysis

The crystal structure of the compound belongs to the monoclinic system with space group P21/c . The compound consists of a benzene ring and a 1,3,5-triazine ring. All carbon atoms in the benzene ring were nearly coplanar with a dihedral (C6–C5–C10 and C7–C8–C9) angle of 1.71°, and all non-hydrogen atoms of the 1,3,5-triazine ring were not planar, but exhibited a half-chair conformation .


Chemical Reactions Analysis

The compound was synthesized through a series of reactions starting from 4-chlorobenzoic acid. The process involved esterification, hydrazination, salt formation, and cyclization .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 373.82 . More detailed physical and chemical properties are not provided in the retrieved papers.

Scientific Research Applications

Anticonvulsant Activity

Research has explored the synthesis and evaluation of related compounds for anticonvulsant activities. For example, a study on indoline derivatives of functionalized aryloxadiazole amine and benzothiazole acetamide demonstrated significant anticonvulsant activity against maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures, highlighting the potential of these compounds in epilepsy treatment (Nath et al., 2021).

Antitumor Activity

Compounds with a benzothiazole structure, similar in nature to the compound , have been synthesized and evaluated for antitumor activity. A study showed considerable anticancer activity against some cancer cell lines, suggesting potential applications in cancer therapy (Yurttaş et al., 2015).

Analgesic Activity

The analgesic potential of acetamide derivatives has been investigated, with some derivatives showing significant decrease in acetic acid-induced writhing responses and increase in hot-plate and tail-clip latencies in mice, indicating their potential as pain relievers (Kaplancıklı et al., 2012).

Antibacterial Activity

Several studies have synthesized and evaluated the antibacterial activities of acetamide derivatives, with findings suggesting potent activity against both gram-positive and gram-negative bacteria. This indicates their potential use in developing new antibacterial agents (Juddhawala et al., 2011).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O2S/c19-13-3-1-12(2-4-13)9-16-10-21-18(25-16)22-17(23)11-24-15-7-5-14(20)6-8-15/h1-8,10H,9,11H2,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGFYHFSZTJMOHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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